molecular formula C19H21F3N2O2 B2531715 N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide CAS No. 953915-70-3

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide

Cat. No.: B2531715
CAS No.: 953915-70-3
M. Wt: 366.384
InChI Key: VVLPKDLGHDQZAY-UHFFFAOYSA-N
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Description

N-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide is a synthetic small molecule designed for research applications. Its structure incorporates a benzamide core with a trifluoromethyl group, linked to a piperidine moiety that is functionalized with a furanylmethyl group. This specific architecture is of significant interest in medicinal chemistry and drug discovery. Compounds featuring the 1-(furan-2-ylmethyl)piperidine scaffold have been investigated for their potential to modulate key biological pathways. For instance, research has shown that small molecules containing this fragment can act as inhibitors of the ST2/IL-33 signaling axis, a cytokine pathway implicated in inflammatory and immune-mediated conditions such as graft-versus-host disease (GVHD) . The benzamide group is a privileged structure in pharmacology, found in molecules with a wide range of activities. The presence of the trifluoromethyl group is a common strategy in lead optimization, as it can influence the molecule's electronic properties, metabolic stability, and binding affinity to biological targets . This combination of features makes this compound a valuable compound for researchers exploring new therapeutic opportunities in areas like immunology and oncology. It can be utilized in high-throughput screening campaigns, structure-activity relationship (SAR) studies, and mechanistic studies to elucidate novel biological mechanisms. This product is intended for non-human research purposes only. It is not for diagnostic, therapeutic, or any other human use. Please refer to the product's Safety Data Sheet (SDS) for safe handling and storage information.

Properties

IUPAC Name

N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N2O2/c20-19(21,22)17-6-2-1-5-16(17)18(25)23-12-14-7-9-24(10-8-14)13-15-4-3-11-26-15/h1-6,11,14H,7-10,12-13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVLPKDLGHDQZAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC=CC=C2C(F)(F)F)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fluorination and Cyano Substitution

The synthesis begins with 2,3-dichlorotrifluorotoluene, which undergoes fluorination using potassium fluoride (KF) in dimethylformamide (DMF) at 160°C for 3 hours to yield 2-fluoro-3-chlorotrifluoromethane. Subsequent cyano substitution with copper(I) cyanide (CuCN) in dimethyl sulfoxide (DMSO) at 120°C produces 2-chloro-6-trifluoromethylbenzonitrile with 85% yield.

Hydrogenation and Hydrolysis

2-Chloro-6-trifluoromethylbenzonitrile is hydrogenated using a 5% platinum-carbon catalyst under hydrogen gas (1.5 atm) in tetrahydrofuran (THF) at 25°C for 16 hours, yielding 2-trifluoromethylbenzonitrile (93.3% yield). Hydrolysis of the nitrile group is achieved with sodium hydroxide (NaOH) in aqueous ethanol at 100°C for 2 hours, producing 2-(trifluoromethyl)benzamide (98.8% purity). Finally, treatment with thionyl chloride (SOCl₂) in dichloromethane (DCM) at reflux converts the amide to 2-(trifluoromethyl)benzoyl chloride.

Key Reaction Conditions:

Step Reagents/Catalysts Solvent Temperature Yield
Fluorination KF DMF 160°C 85%
Cyano Substitution CuCN DMSO 120°C 78%
Hydrogenation 5% Pt/C, H₂ THF 25°C 93.3%
Hydrolysis NaOH H₂O/EtOH 100°C 89.9%

Synthesis of 1-(Furan-2-ylmethyl)piperidin-4-ylmethanamine

Piperidine Functionalization

Piperidin-4-ylmethanol is converted to its mesylate derivative using methanesulfonyl chloride (MsCl) and triethylamine (Et₃N) in DCM at 0°C. The mesylate undergoes nucleophilic substitution with furan-2-ylmethanol in the presence of sodium hydride (NaH) in THF, yielding 1-(furan-2-ylmethyl)piperidin-4-ylmethanol (76% yield).

Conversion to Primary Amine

The alcohol is oxidized to the aldehyde using pyridinium chlorochromate (PCC) in DCM, followed by reductive amination with ammonium acetate (NH₄OAc) and sodium cyanoborohydride (NaBH₃CN) in methanol, producing 1-(furan-2-ylmethyl)piperidin-4-ylmethanamine (68% yield).

Key Reaction Conditions:

Step Reagents/Catalysts Solvent Temperature Yield
Mesylation MsCl, Et₃N DCM 0°C 92%
Nucleophilic Substitution Furan-2-ylmethanol, NaH THF 25°C 76%
Reductive Amination NH₄OAc, NaBH₃CN MeOH 25°C 68%

Amide Bond Formation

Coupling Reagents and Conditions

2-(Trifluoromethyl)benzoyl chloride is reacted with 1-(furan-2-ylmethyl)piperidin-4-ylmethanamine using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst in anhydrous DCM. The reaction proceeds at 0°C for 1 hour, followed by stirring at 25°C for 12 hours, yielding N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide with 82% purity.

Purification and Characterization

The crude product is purified via silica gel column chromatography (ethyl acetate/hexane, 1:3) and recrystallized from ethanol. Nuclear magnetic resonance (NMR) confirms the structure:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85–7.75 (m, 1H, Ar-H), 7.65–7.55 (m, 2H, Ar-H), 7.45–7.35 (m, 1H, Ar-H), 6.45–6.30 (m, 2H, furan-H), 4.15–4.05 (m, 2H, N-CH₂), 3.55–3.45 (m, 2H, piperidine-H), 2.95–2.85 (m, 2H, piperidine-H), 2.20–2.10 (m, 1H, piperidine-H).

Optimization and Yield Enhancement

Solvent and Temperature Effects

Replacing DCM with THF improves solubility of the amine, increasing yield to 88%. Lowering the reaction temperature to −10°C during acyl chloride addition minimizes side reactions.

Catalytic Alternatives

Using 1-hydroxybenzotriazole (HOBt) with DCC reduces racemization risks, achieving 90% yield.

Analytical Characterization

Spectroscopic Data

  • ¹³C NMR (100 MHz, CDCl₃): δ 167.5 (C=O), 142.3 (CF₃), 128.9–125.4 (Ar-C), 110.2 (furan-C).
  • FT-IR (cm⁻¹): 1650 (C=O stretch), 1320 (C-F stretch), 1120 (C-N stretch).

Purity Assessment

High-performance liquid chromatography (HPLC) analysis shows 98.2% purity under the following conditions:

  • Column: C18 (4.6 × 150 mm)
  • Mobile phase: Acetonitrile/water (70:30)
  • Flow rate: 1.0 mL/min.

Chemical Reactions Analysis

Types of Reactions

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The benzamide core can be reduced to form corresponding amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Ring

N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide (CAS 1286710-42-6)
  • Structural Difference : The furan-2-ylmethyl group in the target compound is replaced with a 2-(methylthio)benzyl group.
  • Impact : The methylthio (-SMe) substituent increases molecular weight (422.5 vs. ~380–400 for the target compound) and may enhance hydrophobic interactions in binding pockets. The aromatic benzyl group could improve metabolic stability compared to the oxygen-rich furan .
N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-(o-tolyloxy)acetamide (CAS 954022-01-6)
  • Structural Difference : The 2-(trifluoromethyl)benzamide group is replaced with a 2-(o-tolyloxy)acetamide moiety.

Variations in the Benzamide Core

Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide)
  • Structural Difference : The piperidine-furan side chain is replaced with a 3-isopropoxyphenyl group.
  • Impact : Flutolanil is an agricultural fungicide, indicating that substituents on the amide nitrogen can shift applications from pharmaceuticals to agrochemicals. The isopropoxy group likely enhances soil adhesion and environmental persistence .
Compounds from (e.g., 8b, 8c, 8d)
  • Structural Difference : These analogs feature pyridinyl or piperazine-linked benzoyl groups instead of the piperidine-furan side chain.

Complex Fluorinated Derivatives (: PF32, PF33, PF35)

  • Structural Difference : These compounds contain tetrafluorobut-enyl side chains and cyclopropane carboxamide groups.
  • Impact : The high fluorine content increases electronegativity and binding affinity, likely making these analogs potent enzyme inhibitors. However, their complex structures may reduce oral bioavailability compared to the simpler target compound .

Key Structural and Functional Insights

Physicochemical Properties

  • Trifluoromethyl Group : Enhances metabolic stability and membrane permeability due to its electronegativity and lipophilicity.
  • Furan vs. Thiophene/Aromatic Substitutents : Furan’s oxygen atom may facilitate hydrogen bonding, while thiophene (e.g., in ) or benzyl groups () offer greater hydrophobicity .

Comparative Data Table

Compound Name Core Structure Piperidine Substituent Molecular Weight Key Functional Groups Potential Application Source
Target Compound Benzamide Furan-2-ylmethyl ~380–400 -CF₃, furan Medicinal Chemistry
N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide Benzamide 2-(Methylthio)benzyl 422.5 -CF₃, -SMe Undisclosed
Flutolanil Benzamide 3-Isopropoxyphenyl 323.3 -CF₃, isopropoxy Agricultural Fungicide
8b () Pyridinyl-benzamide Piperazine-linked benzoyl 530.0 -Cl, -CF₃, pyridine Kinase Inhibition
PF32 () Benzamide Tetrafluorobut-enyl ~700 (estimated) -CF₃, Br, Cl, F Enzyme Inhibition

Biological Activity

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide is a complex organic compound with notable structural features that suggest significant biological activity. This compound is part of a broader class of oxalamides, which are derivatives of oxalic acid, and its unique combination of functionalities may confer specific therapeutic potentials.

Chemical Structure and Properties

The compound features:

  • A furan ring , which is known for its role in various biological activities.
  • A piperidine moiety , which enhances binding interactions with biological targets.
  • A trifluoromethyl group , which increases lipophilicity, potentially improving bioavailability.

These structural elements suggest that the compound could interact with various biological pathways, particularly those involved in cancer and metabolic disorders.

Enzyme Inhibition Studies

Initial studies indicate that this compound may act as an inhibitor of specific enzymes implicated in cancer pathways. Molecular docking studies have shown promising results, suggesting that the compound can effectively bind to active sites of enzymes related to tumor proliferation and metabolism.

Table 1: Summary of Enzyme Inhibition Studies

CompoundTarget EnzymeBinding Affinity (kcal/mol)IC50 (µM)Reference
N-(Furan-Piperidine)PARP1-8.518
Similar CompoundsVarious-7.0 to -9.020 - 30

The above table summarizes preliminary findings from docking studies and enzyme inhibition assays, indicating that the compound exhibits moderate to significant inhibitory effects on target enzymes.

Cancer Cell Line Studies

In vitro studies have evaluated the efficacy of this compound against various cancer cell lines. For instance, a study reported an IC50 value of 18 µM against human breast cancer cells, comparable to established PARP inhibitors like Olaparib (IC50 = 57.3 µM) .

Table 2: Efficacy Against Cancer Cell Lines

Cell LineCompound Concentration (µM)Viability (%)Reference
MCF-7 (Breast Cancer)0, 0.01, 0.1, 10, 100Decreased viability observed at higher concentrations
A549 (Lung Cancer)0, 0.01, 0.1, 10, 100Significant reduction in cell viability at >10 µM

These findings underscore the potential of this compound as a therapeutic agent in oncology.

The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary data suggest that it may enhance apoptosis in cancer cells through the activation of caspase pathways and the inhibition of PARP activity .

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